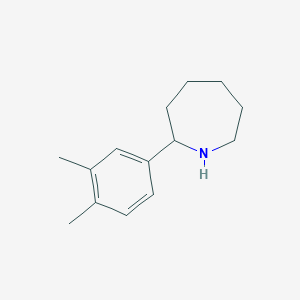

2-(3,4-Dimethylphenyl)azepane

Description

2-(3,4-Dimethylphenyl)azepane (CAS: 1177347-92-0) is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 3,4-dimethylphenyl group at the 2-position.

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKVAARLNUFARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405850 | |

| Record name | 2-(3,4-dimethylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887361-07-1 | |

| Record name | 2-(3,4-dimethylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-(3,4-Dimethylphenyl)azepane involves the Pd/LA-catalyzed decarboxylation and annulation process. This method is known for its mild reaction conditions and high yield . The reaction typically involves the use of palladium catalysts and Lewis acids, which facilitate the formation of the azepane ring structure.

Industrial Production Methods

The scalability of these methods ensures the efficient production of the compound for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dimethylphenyl)azepane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Catalysts like palladium (Pd) and nickel (Ni) are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Applications De Recherche Scientifique

2-(3,4-Dimethylphenyl)azepane has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(3,4-Dimethylphenyl)azepane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Available evidence highlights structural analogs of 2-(3,4-Dimethylphenyl)azepane, though direct comparative pharmacological or physicochemical data are scarce. Below is a summary of key differences and hypothesized properties based on substituent variations:

Substituent Effects: Methyl vs. Methoxy Groups

- 2-(3,4-Dimethoxyphenyl)azepane hydrochloride (Ref: 10-F750795): This analog replaces the 3,4-dimethyl groups with methoxy (-OCH₃) substituents . For instance, methoxy-substituted aromatic rings often exhibit increased hydrogen-bonding capacity, which could enhance target interaction but reduce membrane permeability compared to methyl groups.

- This compound : The methyl substituents likely improve lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic binding pockets. However, this may also increase susceptibility to oxidative metabolism.

Salt Forms and Solubility

- In contrast, 2-(3,4-Dimethoxyphenyl)azepane hydrochloride (Ref: 10-F750795) utilizes a hydrochloride counterion, which typically improves solubility in polar solvents but may limit compatibility with certain biological assays .

Structural Analogues with Sulfonyl and Triazolo Groups

- 8-(Azepane-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (Ref: 10-F721328): This compound introduces a sulfonyl group and a triazolo-pyridinone moiety, drastically altering electronic properties and steric bulk . Such modifications could shift activity toward enzyme inhibition (e.g., kinases) rather than receptor modulation.

Data Table: Comparative Properties of Azepane Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Salt Form | Key Hypothesized Properties |

|---|---|---|---|---|

| This compound | 3,4-dimethylphenyl | 293.36 (oxalate) | Oxalate | High lipophilicity, metabolic lability |

| 2-(3,4-Dimethoxyphenyl)azepane | 3,4-dimethoxyphenyl | N/A | Hydrochloride | Enhanced solubility, H-bonding capacity |

| 8-(Azepane-1-sulfonyl)-triazolo[...] | Sulfonyl, triazolo | N/A | Freebase | Enzyme inhibition potential |

N/A = Not Available .

Activité Biologique

2-(3,4-Dimethylphenyl)azepane is an organic compound characterized by a seven-membered nitrogenous ring (azepane) with a dimethylphenyl substituent. This unique structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

The compound's structure imparts distinct hydrophobic and lipophilic properties, making it a candidate for various biochemical interactions. It is synthesized through methods such as reductive amination of 3,4-dimethylacetophenone with azepan-2-one, followed by cyclization processes.

Biochemical Interactions

This compound interacts with several enzymes and receptors, influencing their activity. Notably, research indicates its potential to modulate neurotransmitter receptors, which are crucial for central nervous system (CNS) functions.

Table 1: Summary of Biological Activities

The mechanism of action involves binding to specific biomolecules, leading to conformational changes that affect their function. For instance, the compound may inhibit or activate signaling pathways that regulate cell proliferation and survival.

Case Study: Neurotransmitter Modulation

In studies exploring the effects on neurotransmitter systems, this compound derivatives have shown promise as modulators of receptors involved in cholinergic signaling. This modulation could enhance synaptic transmission by increasing acetylcholine levels in the synaptic cleft.

Pharmacological Applications

Research has highlighted various applications for this compound:

- Medicinal Chemistry : Its derivatives are being explored for their potential as novel inhibitors targeting specific enzymes involved in disease processes.

- Anticancer Research : Preliminary studies suggest that it may possess anticancer properties through modulation of cell growth pathways .

- Diabetes Management : The compound's ability to influence metabolic pathways indicates potential utility in developing antidiabetic agents.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Azepane | Seven-membered ring without substituents | Limited biological activity |

| Benzazepane | Fused benzene ring | Diverse pharmacological effects |

| Piperidine | Six-membered nitrogen-containing ring | Widely used in medicinal chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.